molecular formula C14H11ClN4S B2651406 4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 499795-89-0

4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2651406
CAS No.: 499795-89-0
M. Wt: 302.78
InChI Key: RMCHSHNSXBIMNW-UHFFFAOYSA-N
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Description

4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that combines a pyrimidine ring with a thiazole ring, both of which are important scaffolds in medicinal chemistry. The presence of a chlorophenyl group and a methyl group further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 2-(3-chlorophenyl)-4-methylthiazole.

    Pyrimidine Ring Formation: The thiazole derivative is then reacted with a suitable pyrimidine precursor, such as 2-aminopyrimidine, under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, converting them into amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced thiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its heterocyclic nature. It can serve as a lead compound in the development of new drugs targeting specific biological pathways.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the thiazole and pyrimidine rings.

Mechanism of Action

The mechanism of action of 4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
  • 4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Uniqueness

Compared to similar compounds, 4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is unique due to the presence of both a thiazole and a pyrimidine ring, which provides a distinct set of chemical and biological properties. The combination of these rings allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications

Properties

IUPAC Name

4-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4S/c1-8-12(11-5-6-17-14(16)19-11)20-13(18-8)9-3-2-4-10(15)7-9/h2-7H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCHSHNSXBIMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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